3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
3-(2-Bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine core. Its structure features a 2-bromophenoxy group at position 3 and a pyridin-2-ylmethyl substituent at position 7. The bromine atom at the 2-position of the phenoxy group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability compared to other halogenated or alkoxy-substituted derivatives.
Properties
IUPAC Name |
3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c24-18-6-1-2-7-20(18)30-21-13-28-23-16(22(21)27)8-9-19-17(23)12-26(14-29-19)11-15-5-3-4-10-25-15/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXTZVHNQDEOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS No. 951988-82-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on current research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 465.3 g/mol. The compound features a chromeno framework fused with an oxazine ring, which is indicative of potential interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes using various reagents. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antitumor Properties
Recent studies have indicated that compounds similar to this compound exhibit antitumor activity. For instance:
- Mechanism : These compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that related oxazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties .
Neuroprotective Effects
The potential neuroprotective effects of this compound have also been explored:
- Research Findings : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also exhibit neuroprotective properties .
KATP Channel Modulation
Another area of interest is the modulation of KATP channels:
- Experimental Evidence : In vitro studies on related compounds have shown their ability to open KATP channels, which are crucial for regulating cellular excitability and insulin secretion . This activity could indicate a role in metabolic disorders.
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C23H17BrN2O4 |
| Molecular Weight | 465.3 g/mol |
| Antitumor Activity | Significant cytotoxicity observed |
| Neuroprotective Activity | Potential protection against oxidative stress |
| KATP Channel Modulation | Opens KATP channels in vitro |
Comparison with Similar Compounds
Comparison with Similar Compounds
Position 3 Substituent Variations
The substituent at position 3 significantly impacts physicochemical and biological properties:
- Halogenated phenyl groups: 3-(4-Chlorophenyl) derivatives (e.g., 3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-chromeno-oxazinone, CAS 929811-00-7) exhibit molecular weights near 409.9 g/mol. The chlorine atom’s smaller size and moderate electronegativity may enhance membrane permeability compared to bromine .
- Methoxy-substituted phenyl groups: Derivatives like 3-(4-methoxyphenyl)-9-(piperidinyl)-chromeno-oxazinone (CAS 951996-43-3) show reduced steric hindrance, favoring interactions with hydrophilic binding pockets.
Position 9 Substituent Variations
The substituent at position 9 modulates steric effects and hydrogen-bonding capacity:
- Pyridin-2-ylmethyl group: The target compound’s pyridine ring introduces a basic nitrogen, enabling protonation at physiological pH (pKa ~4.5–5.5, predicted).
- Piperidinyl groups: Compounds like 3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-chromeno-oxazinone (CAS 951937-31-8) feature bulky, aliphatic substituents that may hinder rotational freedom and reduce metabolic clearance by cytochrome P450 enzymes .
Data Table: Key Structural and Inferred Properties of Selected Chromeno-Oxazinones
| Compound Name | Position 3 Substituent | Position 9 Substituent | Molecular Weight (g/mol) | Predicted logP | Key Inferred Properties |
|---|---|---|---|---|---|
| Target Compound | 2-Bromophenoxy | Pyridin-2-ylmethyl | ~473.3 | ~3.8 | High lipophilicity; potential CNS activity |
| 3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl) [1,17] | 4-Chlorophenyl | Thiophen-2-ylmethyl | 409.9 | ~3.2 | Moderate solubility; π-π stacking |
| 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl) [11] | 4-Methoxyphenyl | Furan-3-ylmethyl | ~420.4 | ~2.9 | Osteoblast promotion; antiosteoclastogenic |
| 3-Phenyl-9-(piperidinyl) [15] | Phenyl | 2,2,6,6-Tetramethylpiperidin-4-yl | 418.5 | ~4.1 | Slow metabolism; steric hindrance |
Notes
Synthetic Accessibility : The pyridin-2-ylmethyl group may complicate synthesis due to coordination with metal catalysts, requiring protective strategies .
SAR Considerations : Bulky substituents at position 3 (e.g., bromine) could reduce binding to shallow enzymatic pockets but improve selectivity for hydrophobic targets .
Knowledge Gaps: Direct pharmacological data for the target compound are absent; future studies should prioritize assays for osteogenic, anticancer, or metabolic activities .
Q & A
Basic Research Questions
Q. What multi-step synthetic strategies are recommended for constructing the chromeno[8,7-e][1,3]oxazin-4-one core?
- Methodological Answer : The synthesis typically begins with the chromeno-oxazine core, prepared via cyclocondensation of dihydroxyacetophenone derivatives with urea or thiourea under acidic conditions. Subsequent functionalization involves:
Bromophenoxy introduction : Nucleophilic aromatic substitution (SNAr) using 2-bromophenol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
Pyridinylmethylation : Alkylation of the secondary amine using 2-(bromomethyl)pyridine under reflux in acetonitrile .
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., diastereotopic hydrogens in the oxazine ring) and confirms substitution patterns .
- FT-IR : Validates carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 signature) .
- HPLC-PDA : Detects impurities (e.g., diastereomers) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during pyridinylmethylation?
- Methodological Answer :
- Solvent selection : Acetonitrile or DMF enhances alkylation efficiency due to their polar aprotic nature and ability to stabilize transition states .
- Catalysis : Adding catalytic KI (via Finkelstein conditions) improves halide displacement kinetics .
- Bayesian optimization : Machine learning models can predict optimal temperature, solvent ratios, and reaction times by iteratively analyzing yield data from small-scale trials .
Q. How should researchers resolve contradictory NMR data caused by diastereomeric impurities?
- Methodological Answer :
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based) with heptane/ethanol/isopropanol mobile phases to separate enantiomers .
- 2D NMR (NOESY/ROESY) : Identifies spatial proximity of protons to distinguish diastereomers (e.g., pyridinylmethyl group orientation relative to the oxazine ring) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What computational methods predict regioselectivity during bromophenoxy substitution?
- Methodological Answer :
- Density functional theory (DFT) : Calculates transition-state energies to evaluate preferential substitution at ortho/meta/para positions. For example, meta-substitution may be favored due to steric hindrance from adjacent groups .
- Molecular docking : Simulates interactions between the bromophenoxy group and synthetic intermediates to guide rational design .
Q. What strategies address byproduct formation during multi-step synthesis?
- Methodological Answer :
- In situ quenching : Add scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .
- Process analytical technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor reaction progress and terminate steps before side reactions dominate .
- Design of experiments (DoE) : Statistically identifies critical factors (e.g., temperature, stoichiometry) contributing to impurity formation .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Meta-analysis : Compare data across studies using standardized assays (e.g., IC50 values in kinase inhibition assays) to identify outliers .
- Proteolytic stability testing : Rule out false positives caused by compound degradation in biological matrices .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain variations in binding affinity due to conformational flexibility .
Tables for Key Data
| Synthetic Step | Key Parameters | Optimal Conditions | Reference |
|---|---|---|---|
| Chromeno-oxazine core | Cyclocondensation (urea, H₂SO₄) | Reflux, 6–8 hrs, ethanol | |
| Bromophenoxy substitution | SNAr (2-bromophenol, K₂CO₃) | DMF, 80°C, 12 hrs | |
| Pyridinylmethylation | Alkylation (2-(bromomethyl)pyridine, KI) | Acetonitrile, reflux, 24 hrs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
